Ethyl 2-phenyl-d5-acetate: Chemical Properties, Stability Kinetics, and Mass Spectrometry Applications
Ethyl 2-phenyl-d5-acetate: Chemical Properties, Stability Kinetics, and Mass Spectrometry Applications
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper
Executive Summary
In quantitative mass spectrometry, the reliability of your data is entirely dependent on the fidelity of your internal standards. Ethyl 2-phenyl-d5-acetate (CAS: 79034-75-6) is a highly specialized stable isotope-labeled (SIL) reagent used predominantly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows[1]. By leveraging a specific deuteration strategy—labeling the aromatic ring rather than the aliphatic chain—this molecule offers superior isotopic stability, resisting the deuterium-hydrogen (D-H) exchange that plagues lesser standards during rigorous sample extraction.
This guide provides an authoritative breakdown of its physicochemical properties, chemical stability limits, and a self-validating protocol for its use as a quantitative internal standard.
Physicochemical Properties
Ethyl 2-phenyl-d5-acetate retains the macroscopic physical and chromatographic properties of its unlabeled counterpart, ensuring identical retention times and extraction recoveries, while providing a critical +5 Da mass shift for mass analyzer resolution[2].
Table 1: Core Quantitative Data for Ethyl 2-phenyl-d5-acetate
| Property | Value | Reference |
| Chemical Name | Benzene-d5-acetic acid, ethyl ester | [2] |
| CAS Number | 79034-75-6 | [1] |
| Molecular Formula | C₁₀H₇D₅O₂ | [1] |
| Molecular Weight | 169.23 g/mol | [1] |
| Boiling Point | 228 – 229 °C | [3] |
| Density (20 °C) | ~1.03 g/cm³ | [4] |
| Flash Point | 78 °C | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
Mechanistic Insights: Isotopic Stability & The Kinetic Isotope Effect
When designing an internal standard for an ester, the placement of the heavy isotopes is a critical variable. The ester functional group naturally possesses alpha-protons (the -CH₂- group situated between the phenyl ring and the carbonyl carbon).
The Causality of Label Placement: If the molecule were deuterated at the alpha position (e.g., ethyl 2-phenylacetate-2,2-d2), it would be highly vulnerable to enolization under basic extraction conditions. When the enolate reprotonates in an aqueous or protic solvent, the deuterium atoms are lost to the solvent, destroying the isotopic purity of the standard and ruining the quantitative ratio.
By utilizing the d5-phenyl isotopologue, the five deuterium atoms are securely locked within the aromatic system[1]. Aromatic C-D bonds are chemically inert to base-catalyzed enolization. This structural choice guarantees that the +5 Da mass shift remains completely intact, regardless of the pH of the sample matrix.
Chemical Stability Profile
While isotopically stable, the macroscopic molecule remains subject to standard ester degradation pathways:
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Hydrolytic Stability: Stable under neutral conditions. However, it is highly susceptible to saponification (hydrolysis) in the presence of strong bases (e.g., NaOH, KOH), which will cleave the ester bond to yield 2-phenyl-d5-acetic acid and ethanol[3]. It is also incompatible with strong acids.
-
Oxidative Stability: Stable under standard atmospheric conditions but must be kept away from strong oxidizing agents to prevent degradation of the aliphatic chain[3][5].
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Thermal Stability: With a boiling point of 229 °C, the compound is thermally robust[3]. It easily withstands standard GC injection port temperatures (typically 250 °C) without undergoing thermal decomposition[6].
Self-Validating Protocol: Quantitative Profiling via HS-SPME-GC-MS
To establish trustworthiness in your analytical data, your protocol must be self-validating. The following workflow utilizes Ethyl 2-phenyl-d5-acetate to quantify trace volatile aromatic esters in complex matrices (such as biological fluids or fermented extracts)[7].
Causality Check: By introducing the SIL standard at the very beginning of the workflow, any subsequent loss—due to volatilization, incomplete fiber adsorption, or matrix suppression—affects the native analyte and the labeled standard equally. The ratio remains immutable, self-validating the final calculated concentration.
Step-by-Step Methodology
Step 1: Matrix Spiking and Equilibration
-
Transfer 8.0 mL of the liquid sample matrix into a 20 mL precision-thread headspace vial[7].
-
Add 10.0 µL of a 100 µg/L Ethyl 2-phenyl-d5-acetate stock solution.
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Actionable Insight: Immediate spiking ensures the IS integrates into the matrix identically to endogenous analytes. Seal with a PTFE/silicone septum and equilibrate at 50 °C for 15 minutes under continuous agitation (250 rpm).
Step 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the sample headspace for 30 minutes at 50 °C[6].
-
Actionable Insight: The tri-phase fiber is selected because the divinylbenzene/carboxen/polydimethylsiloxane coating provides optimal bipolar retention for mid-polar aromatic esters[6].
Step 3: Thermal Desorption and GC Separation
-
Retract the fiber and immediately insert it into the GC injection port set to 250 °C for 5 minutes (splitless mode)[6].
-
Actionable Insight: 250 °C is sufficient to rapidly desorb the analyte without exceeding its thermal degradation threshold, ensuring sharp chromatographic peaks.
Step 4: MS/SIM Detection and Ratio Validation
-
Operate the mass spectrometer in Selected-Ion Monitoring (SIM) mode[7].
-
Monitor m/z 91 (native tropylium ion) and m/z 164 (native molecular ion) for endogenous ethyl phenylacetate.
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Monitor m/z 96 (d5-tropylium ion) and m/z 169 (d5-molecular ion) for the internal standard.
-
Self-Validation: Calculate the peak area ratio (m/z 91 / m/z 96). A consistent absolute area for m/z 96 across all injections validates that instrument sensitivity and fiber extraction efficiency are stable.
Analytical Workflow Visualization
Workflow for GC-MS quantification utilizing Ethyl 2-phenyl-d5-acetate as an internal standard.
References
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Title : ETHYL PHENYL ACETATE CAS No 101-97-3 MATERIAL SAFETY DATA SHEET | Source : CDH Fine Chemical | URL : 5[5]
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Title : 79034-75-6 Benzene-d5-acetic acid, ethyl ester (9CI) | Source : GuideChem | URL : 4[4]
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Title : Benzene-d5-acetic acid, ethyl ester (9CI) 79034-75-6 wiki | Source : GuideChem | URL : 2[2]
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Title : HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu | Source : PMC (NIH) | URL : 6[6]
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Title : Ethyl 2-phenyl-d5-acetate | CAS No. 79034-75-6 | Source : Clearsynth | URL : 1[1]
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Title : Application of volatile compound analysis for distinguishing between red wines | Source : SciELO South Africa | URL :
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Title : Characterization of key aroma compounds in Meilanchun sesame flavor style baijiu | Source : RSC Publishing | URL : 7[7]
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